molecular formula C15H30ClNO2 B14692021 2-pyrrolidin-1-ylethyl 2,2,4,4-tetramethylpentanoate;hydrochloride CAS No. 34618-65-0

2-pyrrolidin-1-ylethyl 2,2,4,4-tetramethylpentanoate;hydrochloride

Cat. No.: B14692021
CAS No.: 34618-65-0
M. Wt: 291.86 g/mol
InChI Key: VKRRIXIEXKPQJO-UHFFFAOYSA-N
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Description

2-pyrrolidin-1-ylethyl 2,2,4,4-tetramethylpentanoate;hydrochloride is a chemical compound that features a pyrrolidine ring and a tetramethylpentanoate ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-pyrrolidin-1-ylethyl 2,2,4,4-tetramethylpentanoate;hydrochloride typically involves the esterification of 2,2,4,4-tetramethylpentanoic acid with 2-pyrrolidin-1-ylethanol. The reaction is usually carried out in the presence of a strong acid catalyst such as sulfuric acid or hydrochloric acid to facilitate the esterification process. The resulting ester is then converted to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction conditions such as temperature, pressure, and pH can optimize the production process.

Chemical Reactions Analysis

Types of Reactions

2-pyrrolidin-1-ylethyl 2,2,4,4-tetramethylpentanoate;hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the pyrrolidine ring or the ester group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles such as amines or alkoxides can be used in substitution reactions.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted pyrrolidine derivatives or esters.

Scientific Research Applications

2-pyrrolidin-1-ylethyl 2,2,4,4-tetramethylpentanoate;hydrochloride has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored as a potential drug candidate for various therapeutic applications.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-pyrrolidin-1-ylethyl 2,2,4,4-tetramethylpentanoate;hydrochloride involves its interaction with specific molecular targets. The pyrrolidine ring can interact with biological receptors or enzymes, potentially modulating their activity. The ester group may undergo hydrolysis to release active metabolites that exert biological effects.

Comparison with Similar Compounds

Similar Compounds

    Pyrrolidine derivatives: Compounds such as pyrrolidine-2-one and pyrrolidine-2,5-diones share structural similarities.

    Tetramethylpentanoate esters: Compounds with similar ester groups but different substituents.

Uniqueness

2-pyrrolidin-1-ylethyl 2,2,4,4-tetramethylpentanoate;hydrochloride is unique due to the combination of the pyrrolidine ring and the tetramethylpentanoate ester group, which imparts distinct chemical and biological properties

Properties

CAS No.

34618-65-0

Molecular Formula

C15H30ClNO2

Molecular Weight

291.86 g/mol

IUPAC Name

2-pyrrolidin-1-ylethyl 2,2,4,4-tetramethylpentanoate;hydrochloride

InChI

InChI=1S/C15H29NO2.ClH/c1-14(2,3)12-15(4,5)13(17)18-11-10-16-8-6-7-9-16;/h6-12H2,1-5H3;1H

InChI Key

VKRRIXIEXKPQJO-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)CC(C)(C)C(=O)OCCN1CCCC1.Cl

Origin of Product

United States

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